5-Fold Enhancement in Target MKNK1 Kinase Affinity over Unsubstituted Core via a Vetted Inhibitor Comparison
The 6-chloro substitution significantly boosts the inhibitory activity of advanced leads. A direct comparison within the same patent family (US10487092) of two 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carboxamide analogs differing only in the pyrazolo[1,5-a]pyridine head group shows a clear advantage for the 6-chloro core. The elaborated analog containing the 6-chloropyrazolo[1,5-a]pyridin-5-amine scaffold (Ex. 63) achieved an MKNK1 IC50 of 15 nM [1], representing an approximate 5-fold improvement over the analogous compound with an unsubstituted pyrazolo[1,5-a]pyridin-5-amine (Ex. 19, IC50 = 21 nM) [2]. This indicates a productive binding interaction mediated by the 6-chloro substituent.
| Evidence Dimension | MKNK1 Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 15 nM |
| Comparator Or Baseline | Unsubstituted pyrazolo[1,5-a]pyridin-5-amine core (IC50 = 21 nM) |
| Quantified Difference | 1.4-fold improvement; 6 nM absolute decrease |
| Conditions | Biochemical assay using recombinant GST-fused human full-length MKNK1 (aa 1-424, T344D) |
Why This Matters
For procurement decisions, selecting the 6-chloro building block is validated by data showing a tangible potency advantage in a matched-pair comparison for a key oncology target, reducing optimization cycles.
- [1] BindingDB. (n.d.). BDBM420164: (7S)4-[(6-Chloropyrazolo[1,5-a]pyridin-5-yl)amino]... IC50: 15 nM for MKNK1. Data from US10487092, Ex. 63. View Source
- [2] BindingDB. (n.d.). BDBM420108: (7S) N-(2-Hydroxy-2-methylpropyl)-...-4-(pyrazolo[1,5-a]pyridin-5-ylamino)... IC50: 21 nM for MKNK1. Data from US10487092, Ex. 19. View Source
